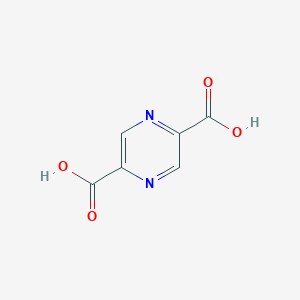

Pyrazine-2,5-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80650. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrazine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIOYJQLNFNGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292178 | |

| Record name | Pyrazine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-05-4, 205692-63-3 | |

| Record name | 2,5-Pyrazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrazinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,5-dicarboxylic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazine-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrazine-2,5-dicarboxylic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2,5-dicarboxylic acid, a heterocyclic organic compound, is a versatile building block in the fields of coordination chemistry, materials science, and pharmaceutical development. Its rigid, planar structure and the presence of both nitrogen heteroatoms and carboxylic acid functional groups make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on experimental protocols and its relevance to researchers and drug development professionals.

Chemical Properties and Structure

This compound presents as a white to off-white crystalline solid.[1] It is sparingly soluble in water and most organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Chemical Formula | C₆H₄N₂O₄ | [2][3] |

| Molecular Weight | 168.11 g/mol | [2][3] |

| Melting Point | 255-260 °C (decomposes) | [4] |

| Boiling Point | 466.5 ± 45.0 °C (Predicted) | |

| Solubility | Slightly soluble in water | [1][3] |

| pKa₁ | ~2.29 | [5] |

| pKa₂ | ~4.66 | [5] |

| Appearance | White to off-white crystalline powder | [1][3] |

| CAS Number | 122-05-4 | [2] |

Crystal Structure

The crystal structure of this compound dihydrate has been determined by X-ray diffraction. The molecule is planar, a feature that is crucial for its application in the design of ordered materials like MOFs.

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of a related compound, pyrazine-2-carboxylic acid, in DMSO-d₆ shows signals for the pyrazine (B50134) ring protons in the aromatic region. For this compound, due to the symmetrical substitution, a single peak is expected for the two equivalent protons on the pyrazine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of pyrazine, the parent heterocycle, shows a signal for the carbon atoms. In this compound, two distinct signals are expected: one for the two equivalent carboxylic acid carbons and another for the two equivalent carbons in the pyrazine ring.

FTIR Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands. A broad absorption is typically observed in the 2450-1900 cm⁻¹ region.[1] The C=O stretching vibration of the carboxylic acid groups is expected in the region of 1725-1700 cm⁻¹.[6] Additionally, absorptions for O-H in-plane deformation and C-O stretching are present around 1340–1300 cm⁻¹ and 1310–1260 cm⁻¹, respectively.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 2,5-dimethylpyrazine (B89654) using a strong oxidizing agent like potassium permanganate (B83412).[3]

Experimental Workflow: Oxidation of 2,5-Dimethylpyrazine

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolve 2,5-dimethylpyrazine in a suitable amount of water in a reaction flask equipped with a stirrer and a thermometer.

-

Prepare a solution of potassium permanganate in water.

-

Slowly add the potassium permanganate solution to the 2,5-dimethylpyrazine solution. The reaction is exothermic, and the temperature should be maintained between 30-100 °C.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, as indicated by the disappearance of the starting material, heat the mixture and filter it while hot to remove the manganese dioxide precipitate.

-

Cool the filtrate and acidify it with a mineral acid, such as hydrochloric acid, to a pH of approximately 2.

-

The this compound will precipitate out of the solution.

-

Collect the white precipitate by vacuum filtration.

-

Wash the product with cold water to remove any remaining impurities.

-

Dry the purified this compound in a vacuum oven.

Synthesis of a Metal-Organic Framework (MOF)

This compound is an excellent linker for the synthesis of MOFs due to its rigidity and the presence of coordinating nitrogen and oxygen atoms. The solvothermal method is a common technique for the synthesis of these materials.

Experimental Workflow: Solvothermal MOF Synthesis

References

- 1. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. This compound | 122-05-4 [chemicalbook.com]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

In-Depth Technical Guide to Pyrazine-2,5-dicarboxylic Acid (CAS 122-05-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrazine-2,5-dicarboxylic acid (CAS 122-05-4), a versatile heterocyclic organic compound. This document details its physicochemical properties, spectral data, synthesis, and applications, with a focus on its role in coordination chemistry and as a building block in organic synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its rigid structure and the presence of two carboxylic acid groups on the pyrazine (B50134) ring contribute to its thermal stability and its utility as a ligand in coordination chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 122-05-4 | [2] |

| Molecular Formula | C₆H₄N₂O₄ | [2] |

| Molecular Weight | 168.11 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 255-260 °C (decomposes) | [3] |

| Boiling Point | 466.5 ± 45.0 °C (Predicted) | [4] |

| Density | 1.665 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa₁ | ~2.20 | |

| pKa₂ | ~4.66 | |

| Solubility | Slightly soluble in water. | [1] |

Spectral Data

Detailed spectral data for this compound is not extensively available in the public domain, though commercial suppliers indicate its availability upon request.[5][6]

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | Data not publicly available. Expected to show a singlet for the two equivalent aromatic protons. | |

| ¹³C NMR | Data not publicly available. Expected to show signals for the aromatic carbons and the carboxylic acid carbons. | |

| Infrared (IR) | Broad absorptions around 2450 cm⁻¹ and 1900 cm⁻¹, characteristic of intramolecular hydrogen bonding in pyridine- and pyrazine-carboxylic acids. | |

| Mass Spectrometry (MS) | Data on fragmentation patterns is not detailed in publicly available sources. The molecular ion peak [M]⁺ would be expected at m/z = 168. |

Experimental Protocols

Synthesis of this compound via Oxidation

A common method for the synthesis of this compound is the oxidation of 2,5-dimethylpyrazine (B89654) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).[1]

Protocol: Oxidation of 2,5-Dimethylpyrazine

-

Dissolution: Dissolve 2,5-dimethylpyrazine in a suitable solvent, such as water or a co-solvent system.

-

Oxidation: While stirring, add a solution of potassium permanganate portion-wise to the reaction mixture. It is crucial to control the temperature during this exothermic reaction.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, remove the manganese dioxide (MnO₂) byproduct by filtration.

-

Precipitation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Synthesis of a Metal-Organic Framework (MOF)

This compound is a valuable linker for the synthesis of Metal-Organic Frameworks (MOFs) due to its rigidity and the presence of multiple coordination sites. The following is a representative solvothermal protocol that can be adapted for the synthesis of MOFs using this linker. This protocol is based on the synthesis of a copper-based MOF with a similar pyrazine-dicarboxylate linker.[7]

Protocol: Solvothermal Synthesis of a MOF

-

Precursor Solution Preparation:

-

In one vessel, dissolve the metal salt (e.g., a salt of Zr(IV), Cu(II), Zn(II)) in a suitable solvent, such as N,N-dimethylformamide (DMF) or ethanol.

-

In a separate vessel, dissolve this compound in the same solvent.

-

-

Mixing: Combine the two solutions in a Teflon-lined autoclave. Sonication can be used to ensure a homogeneous mixture.

-

Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for a defined period (usually 12-72 hours).

-

Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally. Collect the crystalline product by filtration.

-

Washing and Activation: Wash the collected crystals with fresh solvent to remove any unreacted starting materials. The material may then need to be "activated" by solvent exchange and/or heating under vacuum to remove solvent molecules from the pores.

Applications and Biological Activity

This compound serves as a key intermediate in various fields.

-

Coordination Chemistry: It is widely used as an organic linker to construct Metal-Organic Frameworks (MOFs).[4] These materials have potential applications in gas storage, separation, and catalysis. The nitrogen atoms in the pyrazine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions, leading to the formation of stable and porous frameworks.[7]

-

Organic Synthesis: It is a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

-

Food Industry: This compound is also utilized as a flavoring agent to enhance the taste and aroma of various food products.[1]

Direct biological activity and specific signaling pathway involvement for this compound are not well-documented in publicly available literature. Research has primarily focused on the biological activities of its derivatives. For instance, various amides and other derivatives of pyrazine carboxylic acids have been investigated for their antimycobacterial, antifungal, and anticancer properties.[8][9] The parent compound's role is generally that of a precursor in the synthesis of these more complex, biologically active molecules.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H4N2O4 | CID 255280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 122-05-4|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. mdpi.com [mdpi.com]

The Solubility Profile of Pyrazine-2,5-dicarboxylic Acid: A Technical Guide for Researchers

Foreword: This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of pyrazine-2,5-dicarboxylic acid in organic solvents. Due to a notable scarcity of precise quantitative solubility data for this compound in the public domain, this document presents available qualitative information for the target compound, supplemented with quantitative data for the closely related analogue, pyrazine-2,3-dicarboxylic acid, to provide valuable insights. The guide also includes a detailed experimental protocol for solubility determination and visual representations of the experimental workflow and factors influencing solubility.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₄N₂O₄.[1] Its structure consists of a pyrazine (B50134) ring substituted with two carboxylic acid groups at the 2 and 5 positions.[1] These functional groups impart a high degree of polarity to the molecule and the capacity for strong hydrogen bonding, which are key determinants of its solubility characteristics.[1] This compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and in the field of coordination chemistry as a ligand for forming metal complexes.[1] An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Quantitative and Qualitative Solubility Data

Precise, experimentally-derived quantitative solubility data for this compound across a wide range of common organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for analogous compounds provide a useful framework for solvent selection.

Qualitative Solubility of this compound:

Multiple sources describe this compound as being "slightly soluble in water".[1][2][3] This limited aqueous solubility is attributed to the rigid, crystalline structure and the competing intermolecular hydrogen bonds within the solid state.[1]

Solubility Data for Analogous Pyrazinecarboxylic Acids:

To offer a more detailed perspective, the following tables summarize the available quantitative and qualitative solubility data for the closely related compounds, pyrazine-2,3-dicarboxylic acid and pyrazine-2-carboxylic acid. Researchers can use this information as a preliminary guide for solvent screening.

Table 1: Quantitative Solubility of Pyrazine-2,3-dicarboxylic Acid

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100 mg/mL | Experimental |

Note: This data is for pyrazine-2,3-dicarboxylic acid and should be used as an estimate for this compound.

Table 2: Qualitative Solubility of Pyrazine-2,3-dicarboxylic Acid

| Solvent | Solubility Description |

| Methanol | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Ethanol | Slightly Soluble |

| Diethyl Ether | Slightly Soluble |

| Chloroform | Slightly Soluble |

| Benzene | Slightly Soluble |

| Petroleum Ether | Slightly Soluble |

Note: This data is for pyrazine-2,3-dicarboxylic acid and should be used as an estimate for this compound.

Table 3: Qualitative Solubility of Pyrazine-2-carboxylic Acid

| Solvent | Solubility Description |

| Water | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Hexane | Low to Negligible |

| Toluene | Low to Negligible |

Note: This data is for pyrazine-2-carboxylic acid and provides general guidance on the types of solvents that may be effective for this compound.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a reliable and straightforward technique for obtaining accurate quantitative solubility data.[4][5][6]

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance (readability to 0.0001 g)

-

Thermostatic shaker or water bath

-

Sealed containers (e.g., screw-cap vials or flasks)

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

-

Evaporating dish or pre-weighed vials

-

Oven

-

Pipettes

-

Conical flasks

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration to confirm that equilibrium has been reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the solid material at the bottom.

-

Immediately filter the withdrawn sample to remove any remaining solid particles. A syringe filter with a pore size of 0.45 µm or smaller is suitable for this purpose.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or vial (W₁).

-

Transfer the filtered saturated solution into the pre-weighed container.

-

Weigh the container with the solution (W₂).

-

Carefully evaporate the solvent. This can be done in a fume hood at room temperature or by gentle heating in an oven. Ensure the temperature is below the decomposition point of this compound.

-

Once the solvent is completely evaporated, dry the container with the solid residue in an oven at an appropriate temperature until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it again (W₃).

-

-

Calculation of Solubility:

-

Weight of the solute (this compound) = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

-

Solubility can be expressed in various units, for example:

-

g/100 g of solvent = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

g/100 mL of solvent = ( g/100 g of solvent) x density of the solvent

-

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

Factors Influencing Solubility

Caption: Key factors governing the solubility of a solute in a solvent.

Conclusion

References

Crystal Structure Analysis of Pyrazine-2,5-dicarboxylic Acid Dihydrate: A Technical Guide

This guide provides a comprehensive technical overview of the crystal structure analysis of pyrazine-2,5-dicarboxylic acid dihydrate (C₆H₄N₂O₄·2H₂O), a compound of interest for researchers, scientists, and drug development professionals due to its role as a versatile building block in the construction of coordination polymers and metal-organic frameworks.

Crystallographic Data

The crystal structure of this compound dihydrate has been determined by single-crystal X-ray diffraction. Two distinct crystallographic datasets have been reported, and their key parameters are summarized below for comparative analysis.

Table 1: Crystallographic Data for this compound Dihydrate

| Parameter | Ptasiewicz-Bak & Leciejewicz (1998)[1][2][3] | Tang et al. (2018)[4] |

| Crystal System | Triclinic | Triclinic |

| Space Group | P1 | P-1 |

| Unit Cell Dimensions | ||

| a (Å) | 5.255(1) | 6.9599 |

| b (Å) | 6.907(1) | 7.1381 |

| c (Å) | 6.951(1) | 9.3226 |

| Unit Cell Angles | ||

| α (°) | 119.1(3) | 92.721 |

| β (°) | 100.81(3) | 105.178 |

| γ (°) | 99.06(3) | 110.866 |

| Volume (ų) | Not Reported | Not Reported |

| Z | 1 | 2 |

Molecular and Crystal Structure

The crystal structure of this compound dihydrate is characterized by molecular layers. These layers are composed of this compound molecules and water molecules, which are held together by an extensive network of hydrogen bonds.[1][2][3] The interlayer spacing is approximately 3.2 Å, suggesting that van der Waals forces are the primary interactions between the layers.[1][2][3]

The this compound molecule itself is planar. The arrangement of molecules and the hydrogen bonding network are crucial in determining the overall packing and stability of the crystal.

Experimental Protocols

The determination of the crystal structure of this compound dihydrate involves two main stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the oxidation of 2,5-dimethylpyrazine (B89654).[5] A general procedure for obtaining single crystals of compounds like this compound dihydrate suitable for X-ray diffraction often involves the following steps:

-

Preparation of the Anhydrous Acid : this compound is prepared, for example, by the oxidation of 2,5-dimethylpyrazine with selenium dioxide.[5]

-

Recrystallization : The crude product is then recrystallized to obtain high-purity crystals. For the dihydrate form, this would typically involve dissolving the anhydrous acid in hot water and allowing it to cool slowly. The controlled cooling process facilitates the growth of well-defined single crystals as the solubility of the compound decreases.

Single-Crystal X-ray Diffraction

The following protocol outlines the typical workflow for the collection and analysis of X-ray diffraction data from a single crystal.

-

Crystal Mounting : A suitable single crystal of this compound dihydrate is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) while being rotated. A detector records the diffraction pattern, which consists of the intensities and positions of the diffracted X-ray beams over a wide range of crystal orientations.[6]

-

Data Reduction : The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization effects. This step results in a set of unique reflection intensities.[6]

-

Structure Solution : The processed data are used to determine the positions of the atoms within the crystal's unit cell. This is typically achieved using direct methods or Patterson methods implemented in crystallographic software.[6]

-

Structure Refinement : The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[6]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the hydrogen bonding network within the crystal structure of this compound dihydrate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Pyrazinedicarboxylic acid dihydrate | C6H8N2O6 | CID 2724947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to Pyrazine-2,5-dicarboxylic Acid: Molecular Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2,5-dicarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and as a component in the development of metal-organic frameworks (MOFs). Its rigid structure and the presence of two carboxylic acid groups make it a versatile intermediate in organic and coordination chemistry. This guide provides an in-depth overview of its fundamental molecular properties and a detailed experimental protocol for the synthesis of a related pyrazine (B50134) dicarboxylic acid, illustrating a common synthetic route.

Core Molecular Data

The fundamental molecular properties of this compound and its common forms are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Attribute | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Molecular Formula | C₆H₄N₂O₄ | [1][2] |

| Molecular Weight | 168.11 g/mol | [1][2][3] |

| CAS Number | 122-05-4 | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Dihydrate Form | ||

| Molecular Formula | C₆H₈N₂O₆ | [4] |

| Molecular Weight | 204.14 g/mol | [4] |

| Dicarboxylate Form | ||

| Molecular Formula | C₆H₂N₂O₄²⁻ | [5] |

| Molecular Weight | 166.09 g/mol | [5] |

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound, a process common in synthetic chemistry research.

Experimental Protocol: Synthesis of Pyrazine-2,3-dicarboxylic Acid

While various methods exist for the synthesis of this compound, a common and well-documented approach for preparing pyrazine dicarboxylic acids is through the oxidation of a suitable precursor. The following protocol details the synthesis of the related isomer, pyrazine-2,3-dicarboxylic acid, via the oxidation of quinoxaline (B1680401). This procedure provides a representative example of the synthetic methodology in this chemical class.

Part A: Synthesis of Quinoxaline

-

Dissolve 135 g (1.25 moles) of o-phenylenediamine (B120857) in 2 L of water and heat the solution to 70°C.

-

In a separate container, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

-

While stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.

-

Allow the mixture to stand for 15 minutes, then cool to room temperature.

-

Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or a crystalline solid.

-

Extract the mixture with three 300-mL portions of ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate on a steam bath.

-

Distill the residual liquid under reduced pressure, collecting the fraction boiling at 108–112°C/12 mm. This will yield 138–147 g (85–90%) of quinoxaline.

Part B: Oxidation to Pyrazine-2,3-dicarboxylic Acid

-

In a 12-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 4 L of hot water (approximately 90°C) and 145 g (1.12 moles) of the prepared quinoxaline.

-

With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate (B83412) through a dropping funnel. The rate of addition should be controlled to maintain a gentle boil of the reaction mixture. This addition typically takes about 1.5 hours.

-

After the addition is complete, cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide.

-

Wash the manganese dioxide cake with hot water.

-

Combine the filtrate and the washings and concentrate the solution to a volume of approximately 1 L under reduced pressure.

-

Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1.

-

Collect the precipitated crude pyrazine-2,3-dicarboxylic acid by filtration.

-

The crude product can be further purified by recrystallization from acetone (B3395972) to yield the final product. The expected yield is typically in the range of 75-77%.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyrazine-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for pyrazine-2,5-dicarboxylic acid. Due to the limited availability of specific experimental spectra in publicly accessible databases, this guide focuses on predicted spectral characteristics based on the molecule's structure, supplemented by established principles of NMR spectroscopy. It also includes comprehensive, standardized experimental protocols for acquiring such data.

Introduction to this compound

This compound (C₆H₄N₂O₄) is a heterocyclic organic compound featuring a pyrazine (B50134) ring substituted with two carboxylic acid groups at the 2 and 5 positions. This symmetrical molecule serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and coordination polymers. Accurate spectral characterization is crucial for its identification and for understanding its chemical behavior in various applications.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the chemical structure, symmetry of the molecule, and typical chemical shift ranges for similar functional groups. The predicted solvent is DMSO-d₆, a common solvent for organic acids.

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.1 | Singlet (s) | 2H | H-3, H-6 |

| ~13.5 (broad) | Singlet (s) | 2H | -COOH |

Rationale for Prediction:

-

Symmetry: Due to the C₂h symmetry of the molecule, the two protons on the pyrazine ring (H-3 and H-6) are chemically equivalent. Similarly, the two carboxylic acid protons are also equivalent.

-

Chemical Shift (Aromatic Protons): The pyrazine ring is an electron-deficient aromatic system. The nitrogen atoms and the carboxylic acid groups are electron-withdrawing, which deshields the ring protons, shifting their resonance to a downfield region (typically >8.5 ppm). A singlet is predicted as there are no adjacent protons to couple with.

-

Chemical Shift (Carboxylic Acid Protons): Carboxylic acid protons are highly deshielded and typically appear as a broad singlet in the region of 10-14 ppm. The broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~165 | C-2, C-5 (-COOH) |

| ~148 | C-3, C-6 |

| ~145 | C-1, C-4 |

Rationale for Prediction:

-

Symmetry: The symmetry of the molecule results in three unique carbon signals.

-

Chemical Shift (Carboxyl Carbons): The carbonyl carbons of the carboxylic acid groups are expected to resonate at the most downfield position, typically in the 160-180 ppm range.

-

Chemical Shift (Aromatic Carbons): The carbons of the pyrazine ring will appear in the aromatic region. The carbons directly attached to the electron-withdrawing carboxylic acid groups (C-1 and C-4) will be deshielded. The carbons adjacent to the nitrogen atoms (C-3 and C-6) will also be significantly deshielded.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. Its high boiling point and ability to dissolve polar compounds like carboxylic acids make it a suitable choice.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Solubilization: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample. If necessary, gentle heating can be applied.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added, although modern spectrometers can reference the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

NMR Spectrometer Parameters

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of the ¹³C isotope and longer relaxation times.

-

Spectral Width: 0-200 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the relationships between the molecular structure and its expected NMR signals, as well as a general workflow for NMR analysis.

Caption: Correlation of molecular structure to predicted NMR signals.

Caption: A streamlined workflow for NMR analysis.

In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Pyrazinedicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of pyrazinedicarboxylic acids, crucial molecules in the fields of materials science and pharmaceuticals. This document details the thermal stability and decomposition pathways of 2,3-pyrazinedicarboxylic acid, along with available data for its isomers, offering a comparative perspective. The guide includes detailed experimental protocols and visual representations of experimental workflows and decomposition pathways to facilitate understanding and replication.

Introduction to the Thermal Analysis of Pyrazinedicarboxylic Acids

Thermogravimetric analysis is a vital technique for characterizing the thermal properties of materials. For pyrazinedicarboxylic acids, TGA provides critical data on their thermal stability, decomposition mechanisms, and suitability for various applications, including the synthesis of metal-organic frameworks (MOFs) and pharmaceutical co-crystals. The position of the carboxylic acid groups on the pyrazine (B50134) ring significantly influences the thermal behavior of these isomers.

The thermal decomposition of pyrazinedicarboxylic acids is generally a multi-stage process. An initial dehydration step may be observed if the material is in a hydrated form. This is typically followed by decarboxylation, where one or both carboxylic acid groups are lost as carbon dioxide. The final stage involves the decomposition of the pyrazine ring itself.

Experimental Protocols for TGA of Pyrazinedicarboxylic Acids

A general experimental protocol for conducting TGA on pyrazinedicarboxylic acids can be established based on common practices for organic acids and metal-organic compounds.

2.1. Sample Preparation

Ensure the pyrazinedicarboxylic acid sample is in a powdered form and has been appropriately dried to remove any residual solvent, unless the analysis of a hydrated form is intended.

2.2. Instrumentation and Parameters

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Platinum or alumina (B75360) crucibles are recommended.

-

Sample Size: 5-10 mg of the powdered sample.

-

Atmosphere: High-purity nitrogen or argon for an inert atmosphere, or synthetic air for an oxidative atmosphere. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial characterization.

-

Temperature Range: Typically from room temperature to 600-800 °C, or until the sample has completely decomposed.

-

Data Collection: Record the sample weight as a function of temperature and time. The first derivative of the weight loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.

2.3. Data Analysis

-

Plot the TGA (weight % vs. temperature) and DTG (dw/dt vs. temperature) curves.

-

Determine the onset, peak, and end temperatures for each distinct weight loss step from the TGA and DTG curves.

-

Calculate the percentage weight loss for each decomposition stage.

-

Correlate the observed weight losses with theoretical values for proposed decomposition steps (e.g., loss of water, decarboxylation).

TGA Data of Pyrazinedicarboxylic Acid Isomers

This section presents a summary of the available quantitative TGA data for pyrazinedicarboxylic acid isomers. Due to limited direct studies on the free acids, some data is inferred from the analysis of their salts and complexes.

3.1. 2,3-Pyrazinedicarboxylic Acid

Studies on 2,3-pyrazinedicarboxylic acid and its derivatives indicate a multi-step decomposition process. The free acid is reported to undergo an initial exothermic decarboxylation, followed by an endothermic decomposition of the resulting intermediate.[1]

Table 1: Summary of TGA Data for 2,3-Pyrazinedicarboxylic Acid and Related Compounds

| Compound | Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Weight Loss (%) | Proposed Lost Moiety | Reference |

| 2,3-Pyrazinedicarboxylic Acid | Decarboxylation & Decomposition | 180 - 300 | ~206 (exo), ~230 (endo) | ~100 | CO₂, Pyrazine Fragments | [1] |

| Hydrazinium Hydrogenpyrazinedicarboxylate | Melting/Decomposition | > 210 | 215 | - | - | [1] |

| Dihydrazinium Pyrazinedicarboxylate Monohydrate | Dehydration | 160 - 200 | 197 | 7.00 | H₂O | [1] |

| Dihydrazinium Pyrazinedicarboxylate Monohydrate | Decomposition | 200 - 690 | 206 (exo), 219 (endo), 446 (exo), 678 (exo) | - | N₂H₄, CO₂, Pyrazine | [1] |

3.2. 2,5-Pyrazinedicarboxylic Acid

3.3. 2,6-Pyrazinedicarboxylic Acid

There is a significant lack of published TGA data for 2,6-pyrazinedicarboxylic acid. Further experimental work is required to characterize its thermal decomposition behavior.

Visualization of Experimental Workflow and Decomposition Pathways

4.1. TGA Experimental Workflow

The following diagram illustrates the typical workflow for the thermogravimetric analysis of a pyrazinedicarboxylic acid sample.

Based on the available literature, the thermal decomposition of 2,3-pyrazinedicarboxylic acid in an inert atmosphere is proposed to occur in two main stages following any initial dehydration. The first stage is the decarboxylation to form pyrazine-2-carboxylic acid, followed by the decomposition of this intermediate.

Discussion

The thermal decomposition of pyrazinedicarboxylic acids is a complex process influenced by the isomeric form of the acid. For 2,3-pyrazinedicarboxylic acid, the proximity of the two carboxylic acid groups may facilitate a sequential decarboxylation process. The initial exothermic event observed around 206 °C is likely associated with the first decarboxylation, which is a highly favorable process. The subsequent endothermic decomposition at higher temperatures corresponds to the breakdown of the less stable pyrazine monocarboxylic acid intermediate and the pyrazine ring itself.

For 2,5- and 2,6-pyrazinedicarboxylic acids, the greater separation of the carboxylic acid groups may lead to different decomposition profiles. It is plausible that the decarboxylation of these isomers might occur at higher temperatures or through different mechanisms, potentially involving the formation of anhydride-like intermediates before complete breakdown.

The atmosphere under which the TGA is performed also plays a critical role. In an oxidative atmosphere (e.g., air), the decomposition is expected to occur at lower temperatures and will result in the formation of nitrogen oxides in addition to carbon oxides. In an inert atmosphere (e.g., nitrogen or argon), the decomposition products will primarily be carbon oxides and fragments of the pyrazine ring.

Conclusion

This technical guide has summarized the current understanding of the thermogravimetric analysis of pyrazinedicarboxylic acids. While a foundational understanding of the thermal decomposition of 2,3-pyrazinedicarboxylic acid exists, there is a clear need for further research to fully characterize the thermal properties of the 2,5- and 2,6-isomers. The provided experimental protocol serves as a starting point for such investigations. The systematic collection of quantitative TGA data for all three isomers will be invaluable for the rational design and development of new materials and pharmaceutical products based on these versatile molecules.

Disclaimer: The quantitative data presented in this guide is based on the available scientific literature. Independent verification is recommended for critical applications.

References

physical appearance and melting point of Pyrazine-2,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Pyrazine-2,5-dicarboxylic acid, a key heterocyclic organic compound.

Core Properties and Physical Appearance

This compound (C₆H₄N₂O₄) is a derivative of pyrazine (B50134), presenting as a white to off-white crystalline solid at room temperature.[1] It is often observed in the form of fine needles or a powder with minimal odor.[1] As a dicarboxylic acid, its structure features two carboxylic acid functional groups attached to the pyrazine ring at the 2 and 5 positions. This substitution pattern contributes to its polarity and solubility characteristics.[1] The compound's rigid structure and capacity for hydrogen bonding are key factors influencing its physical properties, such as its high melting point and limited solubility in water.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 168.11 g/mol | --INVALID-LINK-- |

| Melting Point | 255-260 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point (Dihydrate) | 272-277 °C | |

| Boiling Point (Predicted) | 466.5 ± 45.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.665 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 2.20 ± 0.10 | --INVALID-LINK-- |

| Water Solubility | Slightly soluble | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 122-05-4 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound via Oxidation

A common and established method for the synthesis of this compound is the oxidation of 2,5-dimethylpyrazine (B89654).[1] This process typically employs strong oxidizing agents. The following protocol is a representative example based on established chemical principles for this type of transformation.

Materials:

-

2,5-dimethylpyrazine

-

Potassium permanganate (B83412) (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Distilled water

-

Ethanol

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2,5-dimethylpyrazine in water.

-

Oxidation: While stirring vigorously, slowly add a saturated aqueous solution of potassium permanganate through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the reaction mixture. This reaction is exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. The reaction is typically heated to ensure complete conversion.

-

Work-up: After the reaction is complete, cool the mixture and filter it through a large Büchner funnel to remove the manganese dioxide (MnO₂) precipitate. The filter cake should be washed with hot water to recover any product.

-

Acidification: Combine the filtrate and washings, and carefully acidify with sulfuric acid to a low pH. This will precipitate the crude this compound.

-

Decolorization (Optional): If the crude product is colored, it can be decolorized by adding a small amount of sodium bisulfite to the hot solution to reduce any remaining manganese dioxide.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and then can be further purified by recrystallization from hot water or an ethanol/water mixture.

-

Drying: The purified product is dried in an oven at a suitable temperature to yield this compound as a crystalline solid.

Applications in Research and Development

This compound serves as a versatile building block in various scientific fields:

-

Coordination Chemistry: It is frequently used as a ligand to form stable complexes with transition metals. These metal-organic frameworks (MOFs) and coordination polymers are investigated for their potential applications in catalysis, magnetism, and as porous materials.[1][2]

-

Pharmaceuticals and Agrochemicals: The pyrazine moiety is a recognized pharmacophore in drug discovery.[3][4] this compound and its derivatives are used as intermediates in the synthesis of novel therapeutic agents and agrochemicals.[1] For instance, derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties.

-

Proteomics Research: It is also utilized as a chemical tool in the field of proteomics.[5]

Visualized Workflows

Experimental Workflow for Synthesis

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

Logical Relationship in Coordination Chemistry

This diagram depicts the role of this compound as a ligand in the formation of coordination polymers.

Caption: Formation of Coordination Polymers.

References

Pyrazine-2,5-dicarboxylic Acid: A Technical Health and Safety Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for Pyrazine-2,5-dicarboxylic acid (CAS No. 122-05-4). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that exists as a white to off-white crystalline solid at room temperature.[1] It has minimal odor and is sparingly soluble in water.[1] Its chemical structure, featuring a pyrazine (B50134) ring with two carboxylic acid functional groups, makes it a valuable intermediate in organic synthesis and coordination chemistry.[1]

| Property | Value |

| Chemical Formula | C6H4N2O4 |

| Molecular Weight | 168.11 g/mol [2] |

| Appearance | White to off-white crystalline powder/solid[1] |

| Odor | Minimal/No distinct odor[1] |

| Melting Point | 255-260 °C[3] |

| Solubility | Slightly soluble in water[1][3] |

| Storage Temperature | Ambient temperatures[1], 2-8°C[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[2] |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[2] |

Signal Word: Warning

Hazard Pictograms:

First-Aid Measures

Prompt and appropriate first-aid measures are crucial in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[5] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Get medical attention if symptoms occur. |

Handling, Storage, and Personal Protective Equipment

Safe Handling

-

Avoid contact with skin, eyes, and personal clothing.[5]

-

Wash hands thoroughly after handling.[5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Use only outdoors or in a well-ventilated area.[7]

-

Minimize dust generation and accumulation.[5]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Store locked up.[7]

-

Store at room temperature.[6] Some sources recommend storage at 2-8°C under an inert atmosphere.[4]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[6] A face shield may also be appropriate.[4] |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] For higher risk, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary.[6] |

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Possibility of Hazardous Reactions: None under normal processing.

-

Conditions to Avoid: Incompatible products.

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7][6]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: General workflow for responding to a chemical spill.

Personal precautions include ensuring adequate ventilation and using personal protective equipment.[8] Environmental precautions involve preventing the product from entering drains or water courses.[9] For cleanup, sweep up and shovel the material into suitable containers for disposal.[8]

Toxicological and Ecological Information

Toxicological Information

Limited quantitative toxicological data is available for this compound. The primary health effects are irritation to the skin, eyes, and respiratory system.[1] Prolonged or repeated exposure may lead to gastrointestinal discomfort if ingested.[1] It is not currently classified as a carcinogen by major regulatory agencies.[1]

Experimental Protocols for Hazard Evaluation (General Methodologies):

-

Skin Irritation/Corrosion: Assays are typically conducted following OECD Guideline 404. The test substance is applied to the shaved skin of a test animal (historically rabbits). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Eye Irritation/Corrosion: OECD Guideline 405 is the standard protocol. The test substance is instilled into one eye of a test animal (historically rabbits), and the eye is examined for effects on the cornea, iris, and conjunctiva at set time points.

-

Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method) is a common protocol. The test substance is administered orally to a group of animals at a specific dose level. The animals are observed for signs of toxicity and mortality over a period of time to determine a classification.

Ecological Information

There is no specific data available regarding the ecological effects of this compound. It is advised to prevent its release into the environment.[8] It is not known to be hazardous to the environment or non-degradable in wastewater treatment plants.[8]

Disposal Considerations

Waste from this product should be treated as hazardous waste.[8] Disposal must be in accordance with local, regional, and national regulations.[7][8] It is recommended to contact a licensed professional waste disposal service.[4] Contaminated packaging should be disposed of as unused product.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[7][8]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H4N2O4 | CID 255280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 122-05-4 [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. aksci.com [aksci.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Introduction: Unraveling the Origins of a Versatile Heterocycle

An in-depth guide to the discovery and seminal synthesis of Pyrazine-2,5-dicarboxylic acid for researchers, scientists, and drug development professionals.

This compound, a key heterocyclic organic compound, has emerged as a significant building block in coordination chemistry and the synthesis of pharmaceuticals. Its rigid structure, featuring a pyrazine (B50134) ring with two carboxylic acid groups at the 2 and 5 positions, makes it a versatile ligand for creating stable metal complexes and a valuable intermediate in organic synthesis.[1]

While the precise moment of its initial discovery and the identity of its first synthesizer remain somewhat obscured in the historical record, it is widely accepted that this compound was first synthesized in the mid-20th century during broader investigations into substituted pyrazines.[1] The most enduring and historically significant method for its preparation is the oxidation of 2,5-dimethylpyrazine (B89654). This classic synthesis route, utilizing strong oxidizing agents like potassium permanganate (B83412), has been a foundational technique in pyrazine chemistry.

This technical guide provides a detailed overview of this seminal synthesis, offering comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

The Classic Synthesis: Oxidation of 2,5-Dimethylpyrazine

The most well-documented early method for the preparation of this compound involves the oxidation of the methyl groups of 2,5-dimethylpyrazine. This reaction is typically carried out in an aqueous medium at elevated temperatures to ensure the complete conversion of the methyl groups to carboxylic acid moieties.[1] Potassium permanganate (KMnO₄) is a classic and effective oxidizing agent for this transformation.

Experimental Protocol: Synthesis via Potassium Permanganate Oxidation

The following protocol is a representative procedure for the synthesis of this compound from 2,5-dimethylpyrazine using potassium permanganate.

Materials:

-

2,5-Dimethylpyrazine

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, mechanical stirrer)

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2,5-dimethylpyrazine in water.

-

Preparation of Oxidant: Separately, prepare a solution of potassium permanganate in water.

-

Oxidation: Heat the solution of 2,5-dimethylpyrazine to a gentle reflux. Add the potassium permanganate solution dropwise to the refluxing mixture over a period of several hours. The rate of addition should be controlled to maintain a gentle reflux and to manage the exothermic nature of the reaction. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Completion and Quenching: Continue heating and stirring for several hours after the addition of the permanganate is complete to ensure full oxidation. A brown precipitate of manganese dioxide (MnO₂) will form. Cool the reaction mixture and quench any excess potassium permanganate by the careful addition of a small amount of sodium bisulfite until the purple color is no longer present.

-

Filtration of Manganese Dioxide: Filter the hot reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water to recover any adsorbed product.

-

Acidification and Precipitation: Combine the filtrate and washings. While stirring, acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the this compound as a solid.

-

Isolation and Purification: Cool the acidified solution in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from water.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound and its physical properties.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₄N₂O₄ | |

| Molecular Weight | 168.11 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 272-277 °C | |

| Solubility | Sparingly soluble in water | [1] |

| CAS Number | 122-05-4 |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the classic synthesis of this compound from 2,5-dimethylpyrazine.

Caption: Workflow for the synthesis of this compound.

Conclusion

While the initial discovery of this compound lacks a single, definitive citation, its synthesis through the oxidation of 2,5-dimethylpyrazine stands as a cornerstone of pyrazine chemistry. This method, robust and well-established, has provided researchers with access to this versatile compound for decades, enabling its use in a wide range of applications, from the development of novel pharmaceuticals to the construction of advanced materials. The protocol and data presented in this guide offer a comprehensive resource for understanding and utilizing this fundamental synthetic transformation.

References

Unveiling the Electrochemical Landscape of Pyrazine-2,5-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2,5-dicarboxylic acid, a heterocyclic organic compound, is a molecule of significant interest in diverse fields, including the development of metal-organic frameworks (MOFs), redox flow batteries, and pharmaceuticals. Its electrochemical behavior is fundamental to its function in these applications. This in-depth technical guide provides a comprehensive overview of the core electrochemical properties of this compound, detailing its redox characteristics, experimental protocols for its analysis, and the underlying reaction mechanisms.

Core Electrochemical Properties

The electrochemical activity of this compound is primarily centered on the reduction of the pyrazine (B50134) ring. The presence of two electron-withdrawing carboxylic acid groups facilitates this reduction process compared to unsubstituted pyrazine.[1] The redox behavior is complex and highly dependent on experimental conditions such as pH, solvent, and the nature of the supporting electrolyte.

The reduction mechanism of pyrazine derivatives, including this compound, generally involves a two-electron, multi-proton transfer process to form a dihydropyrazine (B8608421) derivative.[2] At acidic pH values (typically below 2), the reduction can occur in two distinct one-electron transfer steps. As the pH increases, these two steps merge into a single, two-electron wave.[2]

Quantitative Electrochemical Data

Precise quantitative data for the electrochemical properties of this compound are crucial for its application in various technologies. The following tables summarize key parameters gathered from available literature. It is important to note that these values can vary with experimental conditions.

| Parameter | Value | Conditions | Source |

| Dissociation Constants (pKa) | pKa1: ~2.17-2.35, pKa2: ~4.58-4.96 | Aqueous solution | [3] |

Experimental Protocols

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical properties of this compound. A detailed protocol for a typical CV experiment is provided below.

Detailed Protocol for Cyclic Voltammetry Analysis

Objective: To determine the redox potentials and study the electrochemical behavior of this compound.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum wire

-

Electrochemical Analyzer (Potentiostat)

-

Electrochemical Cell

-

Analyte Solution: 5 mM this compound dihydrate in a suitable electrolyte (e.g., 0.1 M KOH with 0.9 M KCl).[1]

-

Supporting Electrolyte: A solution that provides conductivity but does not interfere with the electrochemical reactions of the analyte (e.g., 0.1 M KOH with 0.9 M KCl).[1]

-

High-purity solvent: (e.g., deionized water).

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode system in the electrochemical cell containing the analyte solution.

-

Ensure the tip of the reference electrode is placed close to the working electrode to minimize iR drop.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat software. A typical experiment might involve scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to induce reduction, and then reversing the scan back to the initial potential.

-

Potential Window: A suitable potential window should be determined based on preliminary scans to encompass the redox events of interest.

-

Scan Rate: A typical starting scan rate is 100 mV/s. Varying the scan rate can provide information about the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed). For instance, in one study, a scan rate of 250 mV/s was used.[1]

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the peak potentials (Epa for anodic peak, Epc for cathodic peak) and peak currents (ipa for anodic peak, ipc for cathodic peak).

-

Calculate the formal potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.

-

Visualizing Electrochemical Processes

Diagrams are essential for understanding the complex relationships in electrochemical systems. The following visualizations, created using the DOT language, illustrate the experimental workflow of cyclic voltammetry and the proposed reduction mechanism of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazine-2,5-dicarboxylic Acid from 2,5-Dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of pyrazine-2,5-dicarboxylic acid, a valuable building block in pharmaceutical and materials science, through the oxidation of 2,5-dimethylpyrazine (B89654). The primary method detailed utilizes potassium permanganate (B83412) as the oxidizing agent, offering a robust and scalable approach. An alternative method employing selenium dioxide is also discussed. These protocols are intended for use by researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules due to its rigid, aromatic structure and the presence of two carboxylic acid functional groups.[1] This compound serves as a critical scaffold in the development of novel pharmaceuticals, including anti-inflammatory, anticancer, and antidiabetic agents. Furthermore, its derivatives are integral in the creation of advanced materials such as metal-organic frameworks (MOFs) and functional polymers. The synthesis of this compound from the readily available precursor 2,5-dimethylpyrazine is a common and efficient method. This document outlines the chemical pathways and provides detailed experimental procedures for this conversion.

Chemical Reaction Pathway

The synthesis of this compound from 2,5-dimethylpyrazine is an oxidation reaction where the two methyl groups on the pyrazine (B50134) ring are converted to carboxylic acid groups. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

Caption: General reaction pathway for the oxidation of 2,5-dimethylpyrazine.

Experimental Protocols

This section details two protocols for the synthesis of this compound from 2,5-dimethylpyrazine.

Protocol 1: Oxidation with Potassium Permanganate

This protocol is a robust method for the synthesis of this compound.[1]

Materials:

-

2,5-Dimethylpyrazine

-

Potassium permanganate (KMnO₄)

-

Water (or other protonic solvent as an inhibitor)[1]

-

Hydrochloric acid (HCl) for acidification

-

Sodium bisulfite (for quenching excess KMnO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrazine in water.[1]

-

Addition of Oxidant: While stirring, slowly add a 1-20% aqueous solution of potassium permanganate to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.[1]

-

Reaction: Heat the reaction mixture to a temperature between 50-80 °C and maintain it for 1-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-